3-{[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13467603
Molecular Formula: C18H33N3O3
Molecular Weight: 339.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H33N3O3 |
|---|---|
| Molecular Weight | 339.5 g/mol |
| IUPAC Name | tert-butyl 3-[[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H33N3O3/c1-12(2)15(19)16(22)21(14-6-7-14)11-13-8-9-20(10-13)17(23)24-18(3,4)5/h12-15H,6-11,19H2,1-5H3/t13?,15-/m0/s1 |
| Standard InChI Key | YTPCZHDEUMIJKP-WUJWULDRSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC1CCN(C1)C(=O)OC(C)(C)C)C2CC2)N |
| SMILES | CC(C)C(C(=O)N(CC1CCN(C1)C(=O)OC(C)(C)C)C2CC2)N |
| Canonical SMILES | CC(C)C(C(=O)N(CC1CCN(C1)C(=O)OC(C)(C)C)C2CC2)N |
Introduction
3-{[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with significant relevance in medicinal chemistry. Its structure includes multiple functional groups that suggest potential biological activity, making it a subject of interest for researchers in the field of pharmaceuticals. The compound is cataloged under the Chemical Abstracts Service (CAS) number 1354023-63-4.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps, including the formation of key intermediates and the use of specific reagents to achieve high yields and purity. Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for optimizing yields.
Common reagents used in these reactions include reducing agents like sodium triacetoxyborohydride and solvents such as dichloromethane. The process often requires careful temperature control and monitoring via thin-layer chromatography to ensure completion.
Biological Activity and Potential Applications
While the specific mechanism of action for 3-{[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is not fully elucidated, its structural features suggest potential biological activity. Studies involving binding assays and cellular models would be required to confirm these mechanisms.
The compound's potential applications primarily lie within medicinal chemistry, particularly in the development of bioactive molecules. Further research is needed to fully explore these applications and establish clinical relevance.
Research Findings and Future Directions
Research on this compound is ongoing, with a focus on its role as an intermediate in pharmaceutical synthesis. The compound's unique structure and functional groups make it a promising candidate for further modification and optimization.
Future studies should aim to explore its pharmacological properties through in vitro and in vivo models, which could provide insights into its potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume